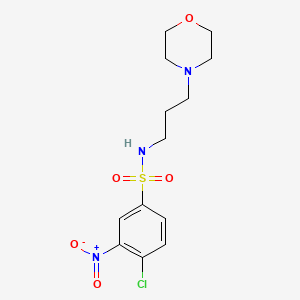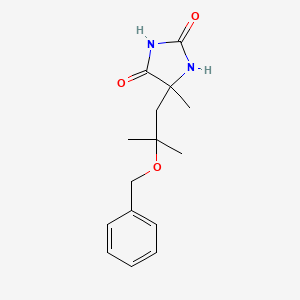
5-(2-(Benzyloxy)-2-methylpropyl)-5-methylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(Benzyloxy)-2-methylpropyl)-5-methylimidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse applications in medicinal chemistry, particularly as anticonvulsants and muscle relaxants. The unique structure of this compound makes it a subject of interest for various scientific research studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Benzyloxy)-2-methylpropyl)-5-methylimidazolidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of benzyloxy and methylpropyl intermediates.
Formation of Imidazolidine Ring: The intermediates undergo cyclization to form the imidazolidine ring. This step often requires the use of strong bases or acids as catalysts.
Final Product Formation:
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Benzyloxy)-2-methylpropyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as sodium methoxide (NaOCH3)
Major Products Formed
Oxidation: Formation of oxides and ketones
Reduction: Formation of reduced imidazolidine derivatives
Substitution: Formation of substituted imidazolidine compounds
Scientific Research Applications
5-(2-(Benzyloxy)-2-methylpropyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its anticonvulsant and muscle relaxant properties, making it a candidate for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-(Benzyloxy)-2-methylpropyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis, thereby exerting its anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
5-Methylimidazolidine-2,4-dione: A simpler analog without the benzyloxy and methylpropyl groups.
2-(Benzyloxy)-2-methylpropylimidazolidine-2,4-dione: Lacks the 5-methyl group.
5-(2-Methylpropyl)-5-methylimidazolidine-2,4-dione: Lacks the benzyloxy group.
Uniqueness
5-(2-(Benzyloxy)-2-methylpropyl)-5-methylimidazolidine-2,4-dione is unique due to the presence of both benzyloxy and methylpropyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
7153-57-3 |
|---|---|
Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
5-methyl-5-(2-methyl-2-phenylmethoxypropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H20N2O3/c1-14(2,20-9-11-7-5-4-6-8-11)10-15(3)12(18)16-13(19)17-15/h4-8H,9-10H2,1-3H3,(H2,16,17,18,19) |
InChI Key |
BQZHIDOEJWGMOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CC(C)(C)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


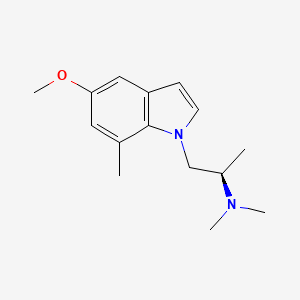
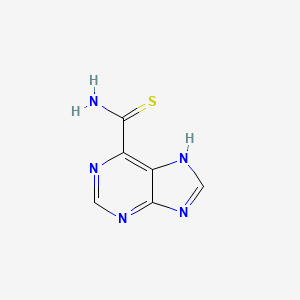
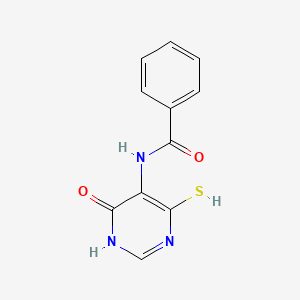
![2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12930785.png)
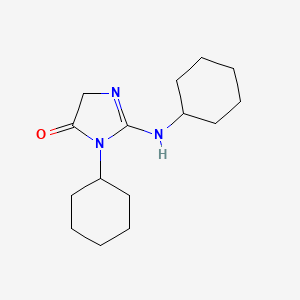
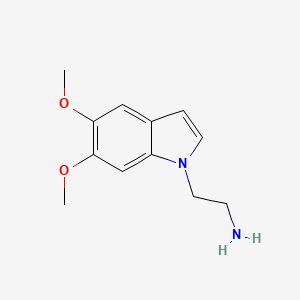


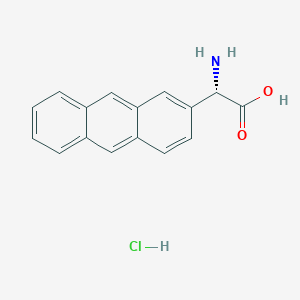
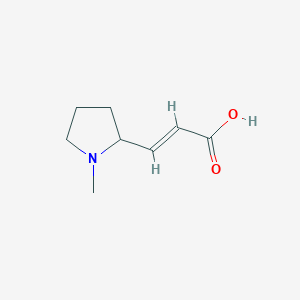
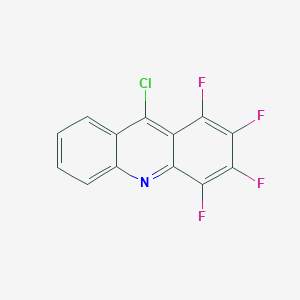
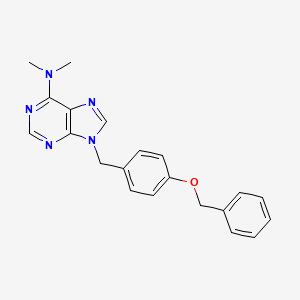
![2-Propenoic acid, 2-methyl-, 2-[[[[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]amino]carbonyl]oxy]ethyl ester](/img/structure/B12930840.png)
